molecular formula C6H11Br B11725985 (z)-1-Bromo-3-hexene

(z)-1-Bromo-3-hexene

Cat. No.: B11725985
M. Wt: 163.06 g/mol
InChI Key: HSNATJOWAYTBGM-UHFFFAOYSA-N
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Description

(z)-1-Bromo-3-hexene is an organic compound with the molecular formula C6H11Br. It is a bromoalkene, characterized by the presence of a bromine atom attached to a carbon-carbon double bond. The (z)-configuration indicates that the substituents on the double bond are on the same side, which can influence the compound’s reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

(z)-1-Bromo-3-hexene can be synthesized through various methods. One common approach involves the addition of hydrogen bromide (HBr) to 1-hexyne under controlled conditions to ensure the formation of the (z)-isomer. The reaction typically requires a catalyst, such as a palladium complex, to facilitate the addition of HBr across the triple bond.

Industrial Production Methods

In industrial settings, this compound can be produced through large-scale bromination of 3-hexene. This process involves the use of bromine (Br2) in the presence of a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out under controlled temperature and pressure conditions to maximize yield and selectivity for the (z)-isomer.

Chemical Reactions Analysis

Types of Reactions

(z)-1-Bromo-3-hexene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Elimination Reactions: The compound can undergo dehydrohalogenation to form 1,3-hexadiene.

    Addition Reactions: The double bond can participate in addition reactions with halogens (e.g., Br2, Cl2) or hydrogen halides (e.g., HCl, HBr).

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Addition: Bromine (Br2) in carbon tetrachloride (CCl4).

Major Products

    Substitution: 3-Hexanol, 3-Hexanenitrile.

    Elimination: 1,3-Hexadiene.

    Addition: 1,2-Dibromo-3-hexane.

Scientific Research Applications

(z)-1-Bromo-3-hexene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of intermediates for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (z)-1-Bromo-3-hexene in chemical reactions involves the interaction of the bromine atom and the double bond with various reagents. For example, in substitution reactions, the bromine atom is displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation, where the bromine atom and a hydrogen atom are removed to form a double bond.

Comparison with Similar Compounds

Similar Compounds

    (z)-1-Chloro-3-hexene: Similar structure but with a chlorine atom instead of bromine.

    (z)-1-Iodo-3-hexene: Similar structure but with an iodine atom instead of bromine.

    (z)-1-Bromo-2-hexene: Similar structure but with the bromine atom on the second carbon.

Uniqueness

(z)-1-Bromo-3-hexene is unique due to its specific reactivity and selectivity in chemical reactions. The presence of the bromine atom and the (z)-configuration influences its behavior in substitution, elimination, and addition reactions, making it a valuable compound in organic synthesis and industrial applications.

Properties

Molecular Formula

C6H11Br

Molecular Weight

163.06 g/mol

IUPAC Name

1-bromohex-3-ene

InChI

InChI=1S/C6H11Br/c1-2-3-4-5-6-7/h3-4H,2,5-6H2,1H3

InChI Key

HSNATJOWAYTBGM-UHFFFAOYSA-N

Canonical SMILES

CCC=CCCBr

Origin of Product

United States

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